[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
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Description
[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a useful research compound. Its molecular formula is C20H22ClNO6 and its molecular weight is 407.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if it targets enzymes involved in metabolic pathways, it could potentially alter the metabolism of certain substrates .
Pharmacokinetics
Factors such as its molecular weight, polarity, and solubility would influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. These could range from changes in enzyme activity to alterations in signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could potentially affect the compound’s structure and function .
Properties
IUPAC Name |
[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO6/c1-4-27-14-7-5-13(6-8-14)9-20(24)28-12-19(23)22-16-10-15(21)17(25-2)11-18(16)26-3/h5-8,10-11H,4,9,12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSQAMTWMMUKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.